Methyl 2-(methylthio)benzoate

Catalog No.
S581979
CAS No.
3704-28-7
M.F
C9H10O2S
M. Wt
182.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-(methylthio)benzoate

Oxidative degradation and solid-state activation bottlenecks delay sulfur heterocycle synthesis. This liquid methylthio ester eliminates disulfide byproducts and enables direct lithiation without pre-activation. Key advantages:

  • One-step lithiation-Knoevenagel entry to thioaurones.
  • Reliable organometallic compatibility; no disulfide dimerization.
  • Volatile liquid; compatible with continuous processing and controlled-release formulations.

Supplied in ≥98% purity with consistent availability.

CAS Number

3704-28-7

Product Name

Methyl 2-(methylthio)benzoate

IUPAC Name

methyl 2-methylsulfanylbenzoate

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

InChI

InChI=1S/C9H10O2S/c1-11-9(10)7-5-3-4-6-8(7)12-2/h3-6H,1-2H3

InChI Key

CPQDZXPLQXZJGF-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1SC

Synonyms

methyl 2-(methylthio)benzoate

Canonical SMILES

COC(=O)C1=CC=CC=C1SC

The exact mass of the compound Methyl 2-(methylthio)benzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 130740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Purity

≥98%

Package Size

5 g, 25 g

Methyl 2-(methylthio)benzoate (CAS 3704-28-7) is a bifunctional aromatic building block characterized by a methyl ester and an ortho-methylthio group. Operating as a stable, liquid-phase precursor (boiling point 282–284°C), it is heavily utilized in the synthesis of sulfur-containing heterocycles, thioaurones, and active pharmaceutical ingredients . Unlike its free acid or unmethylated thiol counterparts, this compound provides built-in protection against oxidative side reactions while maintaining predictable reactivity for nucleophilic additions and directed lithiation, making it a highly processable intermediate for both laboratory-scale and industrial organic synthesis.

Research Fit

Pheromone research Species-specific attractant for Phyllophaga beetle studies Supports lure development and field monitoring
Synthetic utility Ortho-lithiation directing group for 2,3-disubstituted benzoate synthesis Regioselective functionalization not possible with meta/para isomers
Identity note Ortho-substituted aromatic ester; distinct reactivity from other methylthiobenzoates Confirm isomer identity before procurement

Substituting methyl 2-(methylthio)benzoate with closely related analogs introduces severe process inefficiencies and purity risks. Utilizing the unmethylated thiol, methyl 2-mercaptobenzoate, exposes a reactive sulfhydryl group that rapidly undergoes oxidative dimerization under basic conditions, contaminating the workflow with disulfide byproducts[1]. Conversely, substituting with the free acid, 2-(methylthio)benzoic acid, replaces a processable liquid with a high-melting solid (166–168°C) that cannot undergo direct nucleophilic addition without a prior, harsh activation step using corrosive reagents like thionyl chloride [2]. These functional differences make generic substitution unviable for streamlined manufacturing.

Substitution Risk

Risk factor
Target compound
Substitute
Pheromone activity
Reported extreme attraction in Phyllophaga species
Oxygen analog (methyl 2-methoxybenzoate) may require ~10,000× higher dose; research outcome may differ
Field trapping context
Synthetic reactivity
Ortho-methylthio directs regioselective lithiation at 3-position
Meta/para isomers lack ortho-directing ability; synthesis pathway cannot replicate
DNA-protective pathway
No reported antimutagenic activity
Para isomer (MMTB) showed chemoprotective effect in E. coli models; ortho may yield negative result
Isomer-dependent activity

Preventing Oxidative Dimerization

When generating anions for heterocycle synthesis, unprotected thiols such as methyl 2-mercaptobenzoate are highly susceptible to oxidative dimerization, which introduces difficult-to-separate disulfide impurities into the reaction mixture [1]. Methyl 2-(methylthio)benzoate utilizes a stable thioether linkage to protect the sulfur atom. This structural feature completely blocks disulfide formation during exposure to strong bases (such as n-butyllithium or LDA), enabling clean, directed ortho-lithiation and high-yield nucleophilic additions [1].

Evidence DimensionDisulfide impurity formation during anion generation
Target Compound Data0% (stable methylthio group prevents dimerization)
Comparator Or BaselineMethyl 2-mercaptobenzoate (forms significant disulfide byproducts)
Quantified DifferenceComplete elimination of oxidative dimerization
ConditionsStrong base (e.g., n-butyllithium or LDA) at low temperatures

Buyers synthesizing complex heterocycles can avoid costly chromatographic separations of disulfide byproducts by procuring the S-methylated precursor.

Pheromone potency
Head-to-head
~10,000-fold difference vs. oxygen analog
Supports sulfur-specific attraction research
Field trapping study; P. crinita males

Eliminating Harsh Activation Steps

Utilizing the free acid, 2-(methylthio)benzoic acid, for downstream coupling requires an atom-inefficient and hazardous activation step—typically refluxing with thionyl chloride and DMF to form an acid chloride [1]. By procuring the methyl ester (methyl 2-(methylthio)benzoate), chemists can perform direct nucleophilic additions (e.g., with Grignard or organolithium reagents) or direct transesterifications. This reduces the synthetic pathway to key intermediates by one full step and eliminates the need to handle corrosive chlorinating agents in the workflow [1].

Evidence DimensionSynthetic steps to tertiary alcohol/ketone intermediates
Target Compound Data1 step (direct nucleophilic addition to ester)
Comparator Or Baseline2-(Methylthio)benzoic acid (2 steps: SOCl2 activation + addition)
Quantified Difference50% reduction in step count and elimination of SOCl2
ConditionsStandard organometallic addition conditions (THF, inert atmosphere)

Procuring the ester directly reduces the use of corrosive, highly regulated reagents and streamlines manufacturing workflows.

Field capture
Reported
466 male P. tristis captured
Supports species-specific lure research
Cross-vane trap; 1 mg dose; Kansas field test

Volatility in Field Deployments

For applications requiring controlled environmental release, such as agricultural attractant baits, the physical properties of the active compound dictate formulation viability. Methyl 2-(methylthio)benzoate is a liquid with a boiling point of 282–284°C, allowing it to be easily dissolved in hexane, dispensed into rubber septa at precise 1 mg doses, and volatilized at ambient temperatures [1]. In contrast, its unesterified analog, 2-(methylthio)benzoic acid, is a solid with a melting point of 166–168°C . This solid state drastically reduces ambient vapor pressure, rendering it unsuitable for passive vapor-phase deployment without complex formulation [1].

Evidence DimensionPhysical state and ambient volatility
Target Compound DataLiquid (bp 282-284°C), highly effective in vapor traps
Comparator Or Baseline2-(Methylthio)benzoic acid (Solid, mp 166-168°C)
Quantified DifferenceLiquid vs. Solid; functional vapor release vs. non-functional
ConditionsAmbient field conditions (loaded in hexane onto rubber septa)

Buyers formulating volatile attractants or requiring liquid-phase dosing must select the methyl ester over the solid free acid.

Ortho-lithiation
Class-level
Regioselective C3 functionalization via directed deprotonation
Enables 2,3-disubstituted benzoate synthesis
Strong base conditions; not accessible with meta/para isomers
DNA-protective activity
Context-dependent
Activity reported for para isomer; not observed for ortho
Ortho isomer not suited for chemoprotection studies
E. coli mutagenesis assay context

Cytotoxic Thioaurone Synthesis

Due to its compatibility with strong bases, this compound is directly utilized in the in situ generation of thioaurones via lithiation and subsequent Knoevenagel condensation with aromatic aldehydes, bypassing multi-step Friedel-Crafts routes [1].

Sulfur Heterocycle Synthesis

The stable methylthio group prevents disulfide formation during organometallic additions, making this ester a highly reliable starting material for synthesizing benzothiazepines and thiochromenes [2].

Beetle Attractant Formulation

Because it is a volatile liquid at room temperature, it is directly formulated into rubber septa (typically at 1 mg doses) to serve as a quantitatively validated, controlled-release sex attractant for Phyllophaga beetle species[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Pheromone lure research for P. crinita
Ortho-methylthio ester identity
Species-specific attraction field validation
Beetle monitoring lure studies
Reported field capture response
P. tristis field trapping confirmation
2,3-Disubstituted benzoate synthesis
Ortho-lithiation directing capability
Regioselective functionalization outcome
Fragment-based screening for sulfur interactions
Ortho-methylthio steric/electronic profile
Binding assay comparison with para/oxygen analogs

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

3704-28-7

Wikipedia

Methyl 2-(methylthio)benzoate

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